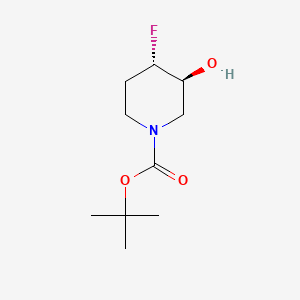

trans-1-Boc-4-fluoro-3-hydroxypiperidine

Description

BenchChem offers high-quality trans-1-Boc-4-fluoro-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Boc-4-fluoro-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKOAFETOZBLC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670502 | |

| Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-82-7 | |

| Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Fluoro-4-Hydroxypiperidines in Drug Discovery

The following technical guide details the structural logic, synthetic accessibility, and medicinal utility of 3-fluoro-4-hydroxypiperidines.

Executive Summary: The Fluorine Edit

The 3-fluoro-4-hydroxypiperidine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a bioisostere for the ubiquitously used 4-hydroxypiperidine, offering a precise tool to modulate pKa , lipophilicity (LogD) , and conformational bias without significantly altering steric bulk.

This guide provides a self-validating roadmap for researchers to design, synthesize, and apply this scaffold. The core value proposition of this moiety lies in its ability to lower the pKa of the piperidine nitrogen by ~1.5–2.0 log units, often resolving issues related to hERG inhibition and P-glycoprotein (Pgp) efflux while maintaining receptor affinity.

Stereoelectronic & Conformational Logic

The pKa Modulation

The introduction of a fluorine atom at the C3 position creates a strong inductive effect (

-

Unsubstituted Piperidine pKa: ~11.0

-

3-Fluoro-Piperidine pKa: ~9.4

-

Impact: This reduction increases the fraction of the neutral species at physiological pH (7.4), enhancing membrane permeability and reducing cation-driven off-target liabilities (e.g., phospholipidosis).

Conformational Bias (The Gauche Effect)

Unlike simple cyclohexanes, 3-fluoropiperidines exhibit a counter-intuitive conformational preference.

-

Protonated State: The fluorine atom frequently adopts an axial orientation. This is driven by a charge-dipole stabilizing interaction between the electronegative fluorine and the positively charged nitrogen (

). -

4-Hydroxy Interaction: In 3-fluoro-4-hydroxypiperidines, the relative stereochemistry (cis vs. trans) dictates the ring pucker.

-

Cis (F/OH): Often stabilizes a specific chair conformer to maximize intramolecular H-bonding (

). -

Trans (F/OH): Forces a trade-off between the F-N gauche effect and the steric demand of the hydroxyl group.

-

Synthetic Methodologies: Accessing Specific Stereoisomers

The synthesis of this scaffold is non-trivial due to the necessity of controlling two contiguous stereocenters. Two primary workflows are recommended depending on the desired diastereomer (cis vs. trans).

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways for accessing cis- and trans-3-fluoro-4-hydroxypiperidines. Route A utilizes electrophilic fluorination followed by reduction, while Route B relies on nucleophilic ring opening.

Protocol A: The "Cis" Route (Ketone Reduction)

Target: (3R,4S)-3-fluoro-4-hydroxypiperidine (and enantiomer). Mechanism: Electrophilic fluorination of an enol ether followed by hydride reduction. The hydride typically attacks from the face anti to the fluorine atom due to electrostatic repulsion and steric control, yielding the cis fluorohydrin.

Step-by-Step Protocol:

-

Enolization: Treat N-Boc-4-piperidone with LiHMDS (1.1 equiv) in THF at -78°C, followed by TMSCl to trap the silyl enol ether.

-

Fluorination: Add Selectfluor (1.05 equiv) in MeCN to the silyl enol ether at 0°C. Stir for 2 hours.

-

Checkpoint: Monitor by 19F NMR. Product appears around -185 ppm (triplet-like).

-

-

Reduction: Dissolve the crude 3-fluoro-4-piperidone in MeOH. Add NaBH4 (1.5 equiv) at -78°C and warm to 0°C.

-

Note: Using bulky hydrides (e.g., L-Selectride) can enhance diastereoselectivity if NaBH4 ratios are poor.

-

-

Validation: The cis isomer is characterized by a smaller

coupling constant (~3–5 Hz) compared to the trans isomer (~8–10 Hz) in 1H NMR.

Protocol B: The "Trans" Route (Epoxide Opening)

Target: (3R,4R)-3-fluoro-4-hydroxypiperidine (and enantiomer). Mechanism: Nucleophilic attack of fluoride on a 3,4-epoxide. This proceeds via an anti-addition mechanism (diaxial opening), resulting in the trans relationship.

Step-by-Step Protocol:

-

Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine with m-CPBA in DCM to generate N-Boc-3,4-epoxypiperidine.

-

Ring Opening:

-

Reagent: Olah’s Reagent (Py[1]·HF) or Et3N·3HF.

-

Conditions: Heat the epoxide with Et3N·3HF (5 equiv) in a sealed tube at 100°C–120°C.

-

Caution: HF reagents are hazardous. Use PTFE vessels.

-

-

Regioselectivity: For symmetrical 3,4-epoxides, regioselectivity is not an issue. For substituted variants, fluoride attacks the more substituted carbon under these acidic conditions (SN1-like character).

Medicinal Chemistry Case Study: MK-0731

The development of MK-0731 , a Kinesin Spindle Protein (KSP) inhibitor, serves as the definitive proof-of-concept for this scaffold.

The Challenge

Merck researchers identified a potent KSP inhibitor, but it suffered from two critical flaws:

-

Pgp Efflux: The compound was actively pumped out of cells, limiting efficacy.

-

hERG Liability: The basic piperidine nitrogen contributed to QT prolongation risk.

The Solution

They replaced the standard piperidine with a (3R,4S)-3-fluoro-4-hydroxypiperidine moiety (specifically an N-methyl, 4-amino derivative in the final drug, but the logic holds).

| Property | Original Piperidine | 3-Fluoro Analog (MK-0731) | Outcome |

| pKa | ~10.5 | 8.6 | Reduced cationicity at pH 7.4. |

| Pgp Ratio | > 20 (Effluxed) | 1.2 (Permeable) | Escaped transporter recognition. |

| Potency (IC50) | 2.0 nM | 2.2 nM | Potency maintained despite modification. |

Mechanism of Action

The fluorine atom lowered the pKa, reducing the concentration of the cationic species recognized by P-glycoprotein. Furthermore, the cis-stereochemistry (axial F) was crucial for maintaining the vector of the substituent in the binding pocket, proving that the conformational bias of fluorine is a design feature, not just a side effect.

References

-

Structure & Conformational Analysis

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. (2019).[2] Journal of Organic Chemistry.

-

-

Synthetic Methodology (Dearomatization)

-

Medicinal Chemistry Application (MK-0731)

-

Epoxide Opening Protocols

Sources

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of Chiral Fluorinated Hydroxypiperidines

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Hydroxypiperidines

The incorporation of fluorine into pharmacologically active molecules is a widely recognized strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When combined with the piperidine scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated piperidines are of significant interest for the development of novel therapeutics.[3][4][5][6] Specifically, chiral fluorinated hydroxypiperidines represent a class of building blocks with immense potential due to their conformational rigidity and the ability of the hydroxyl group to form key hydrogen-bonding interactions with biological targets.

Traditional chemical synthesis of these complex structures often requires multi-step procedures, harsh reaction conditions, and challenging purification processes to separate enantiomers.[5] Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative, providing high stereoselectivity, mild reaction conditions, and a greener footprint.[7] This application note provides a detailed guide to the enzymatic synthesis of chiral fluorinated hydroxypiperidines, focusing on the application of ketoreductases (KREDs), transaminases (ATAs), and lipases.

Core Concepts in Enzymatic Synthesis

The enzymatic toolbox for generating chiral centers in fluorinated hydroxypiperidines primarily revolves around three key enzyme classes, each with a distinct synthetic application.

-

Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of a ketone to a chiral secondary alcohol, making them ideal for producing chiral hydroxypiperidines from their corresponding fluorinated piperidinone precursors.[8][9][10]

-

Transaminases (ATAs): ATAs are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones.[11][12][13] They can be employed to introduce a chiral amine group onto a fluorinated piperidine ring.

-

Lipases: Lipases are versatile enzymes commonly used for the kinetic resolution of racemic mixtures.[14][15][16] They can selectively acylate or hydrolyze one enantiomer of a racemic fluorinated hydroxypiperidine, allowing for the separation of the two enantiomers.

The choice of enzyme and synthetic strategy depends on the desired final product and the availability of starting materials.

Visualizing the Synthetic Pathways

Caption: Enzymatic strategies for chiral fluorinated hydroxypiperidine synthesis.

Experimental Protocols

Protocol 1: Ketoreductase-Mediated Asymmetric Reduction of a Fluorinated Piperidinone

This protocol details the stereoselective reduction of a prochiral fluorinated piperidinone to a chiral fluorinated hydroxypiperidine using a ketoreductase.

Rationale: The choice of a KRED is driven by its ability to deliver a hydride to one face of the carbonyl group with high precision, thus establishing the desired stereocenter at the hydroxyl-bearing carbon. The use of a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration is a common and cost-effective strategy in biocatalysis.

Materials:

-

Fluorinated piperidinone substrate (e.g., N-Boc-3-fluoro-4-piperidinone)

-

Ketoreductase (e.g., from Sphingomonas wittichii or a commercially available engineered KRED)[8]

-

NADP+ or NAD+

-

Glucose

-

Glucose Dehydrogenase (GDH)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Organic co-solvent (e.g., isopropanol, DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a clean reaction vessel, dissolve the fluorinated piperidinone substrate (1.0 equiv) in a minimal amount of a suitable organic co-solvent (e.g., 5-10% v/v isopropanol).

-

Aqueous Phase Preparation: In a separate vessel, prepare the aqueous buffer solution containing NADP+ (0.01 equiv), glucose (1.2 equiv), and GDH (5-10 U/mmol substrate).

-

Enzyme Addition: Add the ketoreductase (typically 1-5 mg/mL) to the aqueous buffer solution and gently mix until dissolved.

-

Reaction Initiation: Add the aqueous enzyme solution to the substrate solution. The final reaction volume should be adjusted with the phosphate buffer.

-

Incubation: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by TLC or HPLC.

-

Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Typical Value |

| Substrate Concentration | 10-50 g/L |

| Enzyme Loading | 1-5% (w/w) |

| Co-solvent | 5-20% (v/v) |

| Temperature | 25-40 °C |

| pH | 6.5-7.5 |

| Reaction Time | 12-48 hours |

| Typical Yield | >90% |

| Typical Enantiomeric Excess | >99% |

Protocol 2: Transaminase-Mediated Asymmetric Synthesis of a Chiral Fluorinated Aminopiperidine

This protocol outlines the synthesis of a chiral fluorinated aminopiperidine from a fluorinated piperidinone using a transaminase. While not directly producing a hydroxypiperidine, this intermediate can be a precursor.

Rationale: ATAs offer a direct route to chiral amines. The equilibrium of the reaction often lies on the side of the ketone, so strategies to drive the reaction towards the amine product, such as using a high concentration of the amino donor or removing the ketone byproduct, are often necessary.[12]

Materials:

-

Fluorinated piperidinone substrate (e.g., N-Boc-4-fluoro-3-piperidinone)

-

(R)- or (S)-selective Amine Transaminase (ATA)

-

Amino donor (e.g., isopropylamine, alanine)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Organic co-solvent (e.g., DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a reaction vessel, combine the fluorinated piperidinone substrate (1.0 equiv), the amino donor (e.g., 10 equiv of isopropylamine), and PLP (1 mM) in the phosphate buffer. Add a co-solvent (e.g., 10-20% v/v DMSO) to aid substrate solubility.

-

Enzyme Addition: Add the ATA to the reaction mixture.

-

Incubation: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by HPLC.

-

Work-up: Once the reaction is complete, adjust the pH to >9 with a suitable base. Extract the product with ethyl acetate.

-

Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography. Determine the enantiomeric excess by chiral HPLC.

| Parameter | Typical Value |

| Substrate Concentration | 5-20 g/L |

| Amino Donor Excess | 5-20 equivalents |

| PLP Concentration | 0.5-1.0 mM |

| Co-solvent | 10-30% (v/v) |

| Temperature | 30-50 °C |

| pH | 7.0-8.5 |

| Reaction Time | 24-72 hours |

| Typical Conversion | 70-95% |

| Typical Enantiomeric Excess | >98% |

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Hydroxypiperidine

This protocol describes the separation of a racemic mixture of a fluorinated hydroxypiperidine via lipase-catalyzed acylation.

Rationale: Kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme. Lipases are particularly effective for this, as they can selectively acylate one enantiomer, leaving the other unreacted.[14][16] This allows for the separation of the two enantiomers.

Caption: Workflow for lipase-catalyzed kinetic resolution.

Materials:

-

Racemic fluorinated hydroxypiperidine

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the racemic fluorinated hydroxypiperidine (1.0 equiv) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% w/w of the substrate).

-

Acyl Donor Addition: Add the acyl donor (1.0-2.0 equiv).

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Work-up: Filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate.

-

Purification: Separate the unreacted alcohol enantiomer from the acylated enantiomer by silica gel column chromatography.

-

Characterization: Determine the enantiomeric excess of both the recovered starting material and the acylated product.

| Parameter | Typical Value |

| Substrate Concentration | 10-100 mM |

| Enzyme Loading | 10-50% (w/w) |

| Acyl Donor | Vinyl acetate |

| Solvent | Toluene or MTBE |

| Temperature | 30-50 °C |

| Reaction Time | 2-24 hours |

| Target Conversion | ~50% |

| Typical Enantiomeric Excess | >95% for both products |

Conclusion

The enzymatic synthesis of chiral fluorinated hydroxypiperidines offers a powerful and sustainable alternative to traditional chemical methods. By leveraging the high stereoselectivity of enzymes such as ketoreductases, transaminases, and lipases, researchers can access these valuable building blocks with high purity and yield. The protocols provided in this application note serve as a starting point for the development of robust and scalable biocatalytic processes in the synthesis of novel fluorinated pharmaceuticals.

References

-

T. Schober, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

T. Schober, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

-

Y. Wang, et al. (2025). SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines. bioRxiv. [Link]

-

R.H. Blaauw, et al. (N/A). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. Chimia. [Link]

-

N. J. Turner, et al. (2024). Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade. ResearchGate. [Link]

-

F. Glorius, et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

A. A. G. G. et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. [Link]

-

T. Mena-Barragán, et al. (2015). Fluorinated hydroxypiperidines as selective B-Glucosidase inhibitors. ResearchGate. [Link]

-

P. A. Priya, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

S. G. Newman, et al. (2012). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link]

-

G. M. et al. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology. [Link]

-

L. Ma, et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]

-

N/A. (N/A). Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate. [Link]

-

A. Gomm, et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. [Link]

-

Y. Ni, et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

-

I. Coldham, et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

- J. M. et al. (N/A). Ketoreductase polypeptides for the reduction of acetophenones.

-

N/A. (N/A). Transaminase-mediated synthesis of piperidine derivatives from diketones. ResearchGate. [Link]

-

Z. Huang, et al. (N/A). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry. [Link]

-

W. D. Fessner, et al. (2018). Fluorogenic kinetic assay for high-throughput discovery of stereoselective ketoreductases relevant to pharmaceutical synthesis. Bioorganic & Medicinal Chemistry. [Link]

-

N/A. (N/A). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

M. A. K. et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

-

M. D. et al. (2014). Chemical and Enzymatic Synthesis of Fluorinated-Dehydroalanine-Containing Peptides. The Journal of Organic Chemistry. [Link]

-

E. Forró, et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 11. SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (Open Access) Transaminases for chiral amine synthesis. (2018) | Andrew Gomm | 159 Citations [scispace.com]

- 14. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Mass Spectrometry Analysis of Boc-Protected Piperidines

Abstract & Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of organic synthesis, particularly in the derivatization of piperidine scaffolds used in peptidomimetics and small molecule drug discovery. However, the very property that makes Boc useful—its acid lability—presents a significant analytical challenge during Liquid Chromatography-Mass Spectrometry (LC-MS).

Standard Electrospray Ionization (ESI) protocols often utilize acidic mobile phases (e.g., 0.1% Formic Acid) and high source temperatures. Under these conditions, Boc-protected piperidines frequently undergo In-Source Fragmentation (ISF) , ejecting the tert-butyl group or the entire Boc moiety before detection. This leads to false negatives for the intact product and false positives for the deprotected amine.

This guide provides a validated protocol to preserve the molecular ion

Mechanistic Insight: The Fragmentation Cascade

To analyze Boc-piperidines, one must understand how they fall apart inside the mass spectrometer. The degradation is not random; it follows a specific pathway, often triggered by the McLafferty Rearrangement or acid-catalyzed thermal elimination.

The Fragmentation Pathway[1][2][3][4][5]

-

Protonation: The carbonyl oxygen of the Boc group is protonated

. -

Isobutene Loss (-56 Da): A thermal or collision-induced elimination releases isobutene (

), leaving a carbamic acid intermediate -

Decarboxylation (-44 Da): The unstable carbamic acid rapidly loses

, yielding the protonated free amine

In high-energy ESI sources, this happens before the quadrupole selects the ion, making the deprotected amine appear as the parent compound.

Figure 1: Step-wise fragmentation mechanism of Boc-protected amines in ESI positive mode.

Protocol: Optimized LC-MS Method

This protocol prioritizes "Soft Ionization" to preserve the labile Boc group.

Sample Preparation

-

Diluent: 50:50 Acetonitrile:Water (v/v).[1]

-

Concentration: 10 µg/mL (Avoid overloading; high concentrations increase proton transfer collisions).

-

Critical Restriction: Do NOT use Trifluoroacetic Acid (TFA) in the sample diluent. TFA residues promote hydrolysis even before injection.

Liquid Chromatography Conditions

Standard acidic mobile phases accelerate Boc loss. For sensitive compounds, a buffered neutral system is recommended.

| Parameter | Standard Screening (Robust) | Soft Condition (Labile) |

| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm | C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 5 mM Ammonium Acetate (pH ~6.5) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile (No additive) |

| Gradient | 5% B to 95% B over 3 min | 5% B to 95% B over 3 min |

| Flow Rate | 0.4 - 0.6 mL/min | 0.4 - 0.6 mL/min |

Why Ammonium Acetate?

Ammonium ions (

Mass Spectrometry Parameters (The "Soft" Tune)

The default "Autotune" settings on most instruments are too harsh for Boc groups. You must manually override them.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Standard for amines. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard. |

| Cone Voltage / Fragmentor | 10 - 20 V (Critical) | High voltage (>30V) accelerates ions into gas molecules, stripping the Boc group. Keep this LOW. |

| Source Temperature | < 250°C | High heat drives thermal elimination of isobutene. |

| Desolvation Gas Temp | 300 - 350°C | Sufficient for drying, but avoid maxing out (e.g., 500°C). |

Data Interpretation & Validation

How do you know if your peak is the intact molecule or a fragment?

The "Adduct Check"

Boc-piperidines form strong Sodium adducts.

-

Calculate:

Da. -

Observation: If you see a strong peak at

, but the

Diagnostic Ion Table

| Ion Species | m/z Calculation | Interpretation |

| Parent (Protonated) | Intact molecule. Often low intensity in acidic conditions. | |

| Sodium Adduct | Gold Standard for confirmation. Highly stable. | |

| Carbamic Acid | Transient intermediate (Rarely seen, loses CO2 quickly). | |

| Deprotected Amine | Dominant fragment. If this elutes at the same time as the adduct, it is In-Source Fragmentation. |

Analytical Workflow Diagram

Figure 2: Logical workflow for distinguishing between in-source fragmentation and actual chemical deprotection.

Troubleshooting Guide

Scenario 1: "I only see the mass of the deprotected amine."

-

Check: Look for the Sodium adduct

. -

Action: Lower the Cone Voltage/Fragmentor voltage by 50%. Lower Source Temp to 200°C.

-

Action: Switch mobile phase to 5mM Ammonium Acetate (neutral pH).

Scenario 2: "My peak shape is broad/tailing."

-

Cause: Piperidines are basic.[2] At neutral pH, they may interact with silanols on the column.

-

Action: Use a high-pH stable column (e.g., Waters XBridge) and run at pH 9 (Ammonium Bicarbonate), OR go back to acidic conditions but use the "Soft Tune" MS settings strictly.

Scenario 3: "I see a peak at M-56 but not M-100."

-

Interpretation: This is the carbamic acid intermediate.[2] It suggests your source is hot enough to drive isobutene elimination but the cooling gas is preventing immediate decarboxylation. This confirms the Boc group was present upon entry.

References

-

BenchChem Technical Support. (2025).[3][1] Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. BenchChem. Link

-

Reddy, P. N., et al. (2007).[4] Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry. Link

-

Kanu, A. B. (2021). Strategies for Mitigating In-Source Fragmentation in Analysis using LC-MS. Journal of Chromatography A. Link

-

Master Organic Chemistry. (2023). Amine Protection and Deprotection: The Boc Group.[1][2][5] Link

-

ResearchGate Community. (2021). How can I avoid the Boc-cleavage during Mass Analysis?Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

protocols for Boc deprotection of fluorinated piperidines

Topic: Protocols for Boc Deprotection of Fluorinated Piperidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fluorinated Piperidine Scaffold and the Boc Deprotection Challenge

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates. Strategic incorporation of fluorine atoms onto this ring system is a powerful tactic used to modulate key drug properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[1][2][3] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for the piperidine nitrogen, prized for its stability and generally mild removal conditions.[4]

However, the deprotection of Boc-protected fluorinated piperidines presents a unique and often underestimated challenge. The strong electron-withdrawing inductive effect of fluorine decreases the electron density of the piperidine nitrogen. This electronic deactivation stabilizes the N-Boc carbamate, making it significantly more resistant to standard acid-catalyzed cleavage conditions.[5][6] Consequently, harsher conditions (e.g., higher concentrations of strong acid, elevated temperatures, or prolonged reaction times) are often required, which can compromise sensitive functional groups elsewhere in the molecule and lead to unwanted side reactions.

These application notes provide a detailed guide to navigating this challenge. We present a series of field-proven protocols, from standard acidic methods to milder, alternative procedures, designed to ensure efficient and clean Boc deprotection for a range of mono- and polyfluorinated piperidine substrates. The causality behind experimental choices is explained to empower researchers to select and optimize the ideal conditions for their specific synthetic goals.

Part 1: Standard Acidic Deprotection Protocols

Acid-catalyzed cleavage is the most common method for Boc group removal. The mechanism involves initial protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine, which is isolated as an ammonium salt.[4][7] For fluorinated piperidines, careful optimization of the acid, solvent, and temperature is critical to drive the reaction to completion without substrate degradation.

Protocol 1.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the workhorse method for Boc deprotection, valued for its simplicity and the volatility of the reagents, which facilitates workup.[8][9] However, due to the deactivating effect of fluorine, higher concentrations of TFA or longer reaction times may be necessary compared to non-fluorinated analogues.

Causality and Optimization:

-

TFA Concentration: Typically, a solution of 20-50% TFA in DCM is used.[10][11] For highly deactivated substrates, such as polyfluorinated piperidines, using neat TFA may be required.

-

Temperature: Reactions are usually performed at 0 °C to room temperature. Gentle heating (e.g., to 40 °C) can accelerate the deprotection of stubborn substrates, but must be balanced against the risk of side reactions.

-

Scavengers: The liberated tert-butyl cation is an electrophile and can alkylate sensitive functional groups (e.g., indoles, thiols). Adding a scavenger like triisopropylsilane (TIS) or anisole can trap the cation and prevent these side reactions.

Step-by-Step Methodology:

-

Dissolve the N-Boc-fluorinated piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Workup A (for isolation of the free base): Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.

-

Workup B (for isolation of the TFA salt): Add cold diethyl ether to the concentrated residue to precipitate the product as its trifluoroacetate salt. Collect the solid by filtration, wash with additional cold ether, and dry under vacuum.

Diagram: Workflow for TFA-Mediated Boc Deprotection

Sources

- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. peptide.com [peptide.com]

- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Scalable and Regioselective Synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine

Abstract

This application note details a robust and scalable synthetic protocol for the preparation of trans-1-Boc-4-fluoro-3-hydroxypiperidine, a valuable fluorinated building block in medicinal chemistry. The synthesis commences from commercially available 1-Boc-4-piperidone and proceeds through a three-step sequence involving reduction, epoxidation, and subsequent regioselective epoxide ring-opening with a fluoride source. This method is designed to be efficient, high-yielding, and amenable to large-scale production, addressing the increasing demand for complex fluorinated scaffolds in drug discovery.[1][2][3] Critical process parameters, safety considerations for handling fluorinating agents, and detailed analytical characterization of the final product and intermediates are thoroughly discussed.

Introduction

Fluorinated piperidines are privileged structural motifs in modern pharmaceuticals, often imparting favorable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][3] The specific stereoisomer, trans-1-Boc-4-fluoro-3-hydroxypiperidine, serves as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and central nervous system (CNS) drug candidates.[4][5]

The development of a scalable and cost-effective synthesis for this building block is therefore of significant interest to the pharmaceutical industry.[6] Traditional methods for the synthesis of fluorinated piperidines can be lengthy and often lack stereocontrol.[2][3] This application note presents a streamlined approach that leverages a key epoxide ring-opening step to achieve the desired trans-fluorohydrin stereochemistry with high regioselectivity.

Synthetic Strategy

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the reduction of 1-Boc-4-piperidone to the corresponding allylic alcohol, 1-Boc-1,2,3,6-tetrahydropyridin-4-ol. This intermediate is then subjected to epoxidation to yield a key epoxide intermediate. The crucial step in this synthesis is the regioselective ring-opening of the epoxide with a suitable fluoride source to install the fluorine and hydroxyl groups in the desired trans configuration.

Figure 1: Overall synthetic workflow for trans-1-Boc-4-fluoro-3-hydroxypiperidine.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or potassium permanganate staining. Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.

Step 1: Synthesis of 1-Boc-1,2,3,6-tetrahydropyridin-4-ol

The synthesis begins with the reduction of the ketone in 1-Boc-4-piperidone. Sodium borohydride is a mild and selective reducing agent suitable for this transformation on a large scale.

Protocol:

-

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in methanol (5 vol) at 0 °C, add sodium borohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water (2 vol).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 5 vol).

-

Combine the organic layers, wash with brine (2 vol), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-Boc-1,2,3,6-tetrahydropyridin-4-ol as a white solid.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-Boc-4-piperidone | 199.25 | 1.0 | (user defined) |

| Sodium borohydride | 37.83 | 1.5 | (calculated) |

| Methanol | 32.04 | - | 5 vol |

| Ethyl Acetate | 88.11 | - | 15 vol |

| Water | 18.02 | - | 2 vol |

| Brine | - | - | 2 vol |

Table 1: Reagent quantities for the synthesis of 1-Boc-1,2,3,6-tetrahydropyridin-4-ol.

Step 2: Synthesis of 1-Boc-4,5-epoxypiperidin-3-ol

The allylic alcohol is then epoxidized using meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds stereoselectively to form the epoxide.

Protocol:

-

Dissolve 1-Boc-1,2,3,6-tetrahydropyridin-4-ol (1.0 eq) in dichloromethane (10 vol) and cool to 0 °C.

-

Add m-CPBA (1.2 eq) portion-wise, keeping the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (5 vol).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 vol).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 5 vol) and brine (5 vol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 1-Boc-1,2,3,6-tetrahydropyridin-4-ol | 201.27 | 1.0 | (user defined) |

| m-CPBA (77%) | 172.57 | 1.2 | (calculated) |

| Dichloromethane | 84.93 | - | 20 vol |

| 10% Sodium Thiosulfate (aq) | 158.11 | - | 5 vol |

| Saturated Sodium Bicarbonate (aq) | 84.01 | - | 10 vol |

| Brine | - | - | 5 vol |

Table 2: Reagent quantities for the synthesis of 1-Boc-4,5-epoxypiperidin-3-ol.

Step 3: Synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine

This crucial step involves the regioselective ring-opening of the epoxide with a fluoride source.[7][8] Olah's reagent (pyridine-HF) is an effective fluorinating agent for this transformation, providing the desired trans-fluorohydrin.[9] The reaction proceeds via an SN2 mechanism, with the fluoride attacking the less sterically hindered carbon of the protonated epoxide.[10][11]

!!! SAFETY WARNING !!! Hydrogen fluoride (HF) and its complexes like Olah's reagent are extremely corrosive and toxic.[12][13] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or nitrile), a face shield, and a lab coat.[14][15] An HF-specific spill kit and calcium gluconate gel for treating skin exposure must be readily available.[13][14]

Protocol:

-

In a fluorinated polyethylene (FPE) or Teflon vessel, dissolve the crude 1-Boc-4,5-epoxypiperidin-3-ol (1.0 eq) in anhydrous dichloromethane (10 vol) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add Olah's reagent (70% HF in pyridine, 3.0 eq) via a syringe, ensuring the internal temperature does not exceed -60 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (20 vol). Caution: Vigorous gas evolution!

-

Continue stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Extract the mixture with dichloromethane (3 x 10 vol).

-

Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[16][17][18][19]

Purification Protocol:

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of 10% to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate in vacuo to afford trans-1-Boc-4-fluoro-3-hydroxypiperidine as a white to off-white solid.

Expected Yield: 65-75% over the final two steps.

Characterization Data:

-

1H NMR (400 MHz, CDCl3): δ 4.55-4.25 (m, 1H), 4.10-3.80 (m, 2H), 3.75-3.55 (m, 1H), 3.40-3.10 (m, 2H), 2.05-1.85 (m, 1H), 1.75-1.55 (m, 1H), 1.47 (s, 9H).

-

19F NMR (376 MHz, CDCl3): δ -195.2 (ddd, J = 48.1, 28.3, 18.5 Hz).

-

HRMS (ESI): Calculated for C10H18FNO3 [M+H]+, 220.1343; found, 220.1345.

Process Optimization and Scale-Up Considerations

For large-scale synthesis, several factors should be considered to ensure safety, efficiency, and cost-effectiveness:

-

Reagent Selection: While Olah's reagent is effective, alternative fluoride sources such as triethylamine trihydrofluoride (TREAT-HF) can also be considered as they may be easier to handle on a larger scale.

-

Temperature Control: Maintaining strict temperature control during the addition of the fluorinating agent is critical to minimize side reactions and ensure regioselectivity. The use of a jacketed reactor with automated temperature control is highly recommended for scale-up.

-

Work-up Procedure: The quenching of the fluorinating agent is highly exothermic and generates a significant amount of gas. A robust quenching protocol with efficient stirring and cooling is essential to manage the reaction safely.

-

Purification: On a larger scale, crystallization may be a more efficient purification method than chromatography.[16] Investigating suitable solvent systems for crystallization is a key aspect of process development.

Figure 2: Logical relationship between the synthetic sequence and critical control points.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine. The described three-step sequence is efficient and utilizes readily available starting materials. The key transformation, a regioselective epoxide ring-opening, provides the desired product with the correct stereochemistry. By adhering to the outlined procedures and safety precautions, researchers and process chemists can reliably produce this valuable building block for application in drug discovery and development programs.

References

- Vertex Pharmaceuticals Incorporated. (2021). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.

- University of California. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

- Carbotecnia. Filtration and treatment of pharmaceutical liquids.

- Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry.

- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Google Patents. (2016). (S)-1-Boc-3-hydroxypiperidine synthesis method.

- Li, Z., et al. (2017). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Omega.

- ResearchGate. Fluoride ring opening of sugar-derived epoxide 97 with a slightly modified version of the method by Akiyama et al.

- UCLA EH&S. (2012). Hydrofluoric Acid (HF).

- Wang, Z. G., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.

- Pharmaceutical Technology. Pharmaceutical Filtration Equipment and Purification Solutions.

- Gao, X., et al. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.

- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.

- Missouri S&T. Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Environmental Health and Safety.

- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.

- University of Rochester. Hydrofluoric Acid Safe Handling Guidelines.

- Glorius, F., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. Nature Chemistry.

- Chemistry Steps. Epoxides Ring-Opening Reactions.

- Santa Cruz Biotechnology. Hydrogen fluoride pyridine. Material Safety Data Sheet.

- Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. Organic Chemistry.

- Barlaam, B., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 6. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 7. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 15. safety.rochester.edu [safety.rochester.edu]

- 16. carbotecnia.info [carbotecnia.info]

- 17. Pharmaceutical Filtration Equipment and Purification Solutions [pharmaceutical-technology.com]

- 18. jocpr.com [jocpr.com]

- 19. chromatographyonline.com [chromatographyonline.com]

Application Note: Strategic Incorporation of trans-1-Boc-4-fluoro-3-hydroxypiperidine into Peptide Scaffolds

Introduction & Strategic Value

The incorporation of fluorinated heterocycles into peptide backbones is a high-impact strategy in modern drug discovery.[1][2] trans-1-Boc-4-fluoro-3-hydroxypiperidine (CAS: 955028-82-7) represents a privileged scaffold for this purpose.[2] Unlike simple proline mimetics, this building block offers two distinct advantages:

-

Conformational Biasing: The vicinal fluoro-hydroxy motif exerts a strong gauche effect, locking the piperidine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a target protein (e.g., kinase or protease active sites).

-

Physicochemical Modulation: The fluorine atom lowers the pKa of the piperidine nitrogen (upon deprotection) and increases lipophilicity compared to the non-fluorinated parent, improving blood-brain barrier (BBB) permeability and metabolic stability against oxidative metabolism.

This guide details the methodology for incorporating this unit as both a C-terminal cap and an internal peptide isostere .[2]

Chemical Properties & Handling[2][3]

| Property | Specification |

| Molecular Weight | 219.25 g/mol |

| Stereochemistry | trans (3R,4R) or (3S,4S) racemate (check specific vendor enantiopurity) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, THF, DMSO |

| Stability | Stable under standard conditions; Fluorine atom is non-labile under standard coupling.[2] |

| Hazards | Irritant.[2] Handle with standard PPE.[2] |

Critical Mechanistic Insight (The Fluorine Effect):

In the trans-isomer, the electronegative fluorine and oxygen atoms prefer a gauche orientation to maximize electrostatic attraction (dipole minimization) and hyperconjugative interactions (

Application I: C-Terminal Capping (Protocol)

This protocol describes the use of the scaffold to "cap" the C-terminus of a peptide sequence. This is common in protease inhibitors where the piperidine ring occupies the S1' pocket.

Workflow Diagram

Figure 1: Workflow for generating C-terminal piperidine-capped peptides.

Detailed Protocol

Reagents:

-

Trifluoroacetic acid (TFA)[2]

-

Dichloromethane (DCM)[2]

-

N,N-Diisopropylethylamine (DIEA)[2]

-

HATU (Coupling Reagent)[2]

-

Protected Peptide Fragment (Free -COOH)[2]

Step 1: N-Boc Deprotection [2]

-

Dissolve trans-1-Boc-4-fluoro-3-hydroxypiperidine (1.0 equiv) in DCM (5 mL/mmol).

-

Add TFA (equal volume to DCM) dropwise at 0°C.

-

Stir at room temperature for 1 hour. Monitor by TLC (disappearance of starting material).

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2]

-

Result: 4-fluoro-3-hydroxypiperidine trifluoroacetate salt. Use immediately.

Step 2: Peptide Coupling

-

Dissolve the Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[2]

-

Add DIEA (3.0 equiv) to activate the acid. Stir for 5 minutes.

-

Add the piperidine TFA salt (from Step 1) dissolved in minimal DMF.

-

Adjust pH to ~8 with additional DIEA if necessary.

-

Stir for 2-4 hours at room temperature.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (if peptide side chains allow), and Brine. Dry over Na₂SO₄.[2][3]

-

Purification: Flash chromatography or Preparative HPLC.

Application II: Engineering an Internal Linker (Peptide Isostere)[2]

To incorporate this scaffold inside a peptide chain, we must create a "Carboxyl Equivalent" handle. The 3-hydroxyl group offers a perfect site for O-alkylation, converting the molecule into a Sugar Amino Acid (SAA) mimetic.[2]

Workflow Diagram

Figure 2: Strategy for converting the piperidine block into a bifunctional amino acid surrogate.

Detailed Protocol: Synthesis of the "Piperidine-Ether" Amino Acid[2]

This protocol creates a building block with an N-Boc group and a free Carboxylic Acid (derived from the OH), ready for standard peptide synthesis.

Reagents:

-

Sodium Hydride (NaH, 60% dispersion)

-

tert-Butyl bromoacetate (for acid-labile protection) or Benzyl bromoacetate (for hydrogenolysis-labile protection)[2]

-

THF (anhydrous)[2]

Step 1: O-Alkylation (Williamson Ether Synthesis) Note: The fluorine atom reduces the nucleophilicity of the hydroxyl group via induction, requiring strong activation.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add trans-1-Boc-4-fluoro-3-hydroxypiperidine (1.0 equiv) dissolved in THF dropwise.

-

Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution may turn slightly yellow.

-

Alkylation: Add tert-butyl bromoacetate (1.2 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12-18 hours.

-

Quench: Carefully add saturated NH₄Cl solution at 0°C.

-

Extraction: Extract with EtOAc (3x). Wash organics with water and brine. Dry over MgSO₄.[2]

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Target Product: 1-Boc-3-(tert-butoxycarbonylmethoxy)-4-fluoropiperidine.[2]

-

Step 2: Selective Deprotection (Route Selection)

-

Route A (For Solution Phase Coupling): If you used Benzyl bromoacetate , perform Hydrogenolysis (H₂, Pd/C) to free the Carboxylic Acid while keeping the N-Boc intact.

-

Route B (For Global Deprotection): If you used tert-Butyl bromoacetate , treatment with TFA will remove both the N-Boc and the ester, yielding the free amino acid salt. This is useful if you want to polymerize it or use it as a starting unit.[2]

Step 3: Incorporation into Peptide

-

Use the Free Acid / N-Boc derivative (from Route A).[2]

-

Couple to the N-terminus of a resin-bound peptide using standard SPPS cycles (HBTU/HOBt or DIC/Oxyma).[2]

-

The resulting linkage is an Ether-Amide hybrid, providing unique flexibility and H-bond accepting capability.[2]

References

-

Structural Analysis of Fluorinated Piperidines

-

Mitsunobu Reactivity & Functionalization

- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

-

[2]

-

Fluorine in Medicinal Chemistry (The Gauche Effect)

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319.[2]

-

-

Peptidomimetic Scaffolds

- Hanessian, S., et al. "Structure-based design and synthesis of macrocyclic peptidomimetics." Bioorganic & Medicinal Chemistry Letters, 2009.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine. This resource, designed for chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. As a Senior Application Scientist, my goal is to equip you with the expert insights and practical solutions necessary to overcome common challenges and achieve a successful synthesis.

The introduction of fluorine into piperidine scaffolds is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[1] The trans-1-Boc-4-fluoro-3-hydroxypiperidine is a valuable building block, but its synthesis presents several stereochemical and regiochemical hurdles. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Challenge 1: Poor Diastereoselectivity - Predominance of the cis-Isomer

Question: My reaction is yielding primarily the undesired cis-1-Boc-4-fluoro-3-hydroxypiperidine. How can I improve the diastereoselectivity to favor the trans product?

Answer: This is a common and critical challenge in this synthesis. The formation of the trans-fluorohydrin is typically achieved through the ring-opening of a suitable epoxide precursor, such as 1-Boc-3,4-epoxypiperidine. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the choice of fluorinating agent.

Underlying Cause: The formation of the cis or trans product is governed by the mechanism of the epoxide ring-opening. An S(_N)2-type mechanism, involving backside attack of the fluoride nucleophile, is required to invert the stereochemistry at the carbon atom being attacked, leading to the trans product. Conditions that favor an S(_N)1-type mechanism, involving a carbocation intermediate, will likely lead to a mixture of diastereomers.

Troubleshooting Workflow:

Workflow for improving trans diastereoselectivity.

Detailed Solutions:

-

Choice of Fluorinating Agent:

-

Recommendation: The use of amine-HF reagents, such as triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF (Olah's reagent), often promotes an S(_N)2 pathway. These reagents provide a source of "naked" fluoride ions in a less polar environment, which favors nucleophilic attack.

-

Avoid: Strong Lewis acidic fluoride sources can promote carbocation formation and lead to poor diastereoselectivity.

-

-

Solvent Effects:

-

Recommendation: Aprotic solvents of low to moderate polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred. These solvents do not solvate the fluoride ion as strongly as protic solvents, thus enhancing its nucleophilicity.

-

Avoid: Protic solvents like water or alcohols can stabilize a developing positive charge, favoring an S(_N)1 pathway and leading to a mixture of isomers.

-

-

Temperature Control:

-

Recommendation: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to favor the kinetically controlled S(_N)2 product.

-

Caution: Higher temperatures can provide enough energy to overcome the activation barrier for the S(_N)1 pathway, resulting in decreased diastereoselectivity.

-

Experimental Protocol: Diastereoselective Epoxide Ring-Opening

-

Dissolve 1-Boc-3,4-epoxypiperidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Et₃N·3HF (1.5-2.0 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H and ¹⁹F NMR to determine the diastereomeric ratio.

Challenge 2: Poor Regioselectivity - Formation of 3-fluoro-4-hydroxypiperidine

Question: I am observing the formation of the undesired regioisomer, 1-Boc-3-fluoro-4-hydroxypiperidine, in my reaction. How can I improve the regioselectivity of the fluoride attack at the C4 position?

Answer: The regioselectivity of the epoxide opening is another critical factor. The fluoride ion must attack the C4 position of the 1-Boc-3,4-epoxypiperidine to yield the desired product.

Underlying Cause: The regioselectivity is influenced by both electronic and steric factors. In an S(_N)2 reaction, the nucleophile will typically attack the less sterically hindered carbon atom. Electronic effects, such as the influence of the Boc-protecting group, can also direct the nucleophilic attack.

Troubleshooting Steps:

-

Steric Hindrance: The C4 position of the 1-Boc-3,4-epoxypiperidine is generally less sterically hindered than the C3 position, which is adjacent to the nitrogen atom of the piperidine ring. This steric hindrance should inherently favor attack at C4. If you are observing a significant amount of the 3-fluoro isomer, it may indicate that electronic factors are overriding steric control.

-

Influence of the Protecting Group: The electron-withdrawing nature of the Boc group can influence the electron density at the C3 and C4 positions. This can affect the partial positive charge on these carbons in the transition state, thereby influencing the site of nucleophilic attack. While the Boc group is standard, its conformational effects should be considered.

-

Lewis Acid Catalysis: The use of a mild Lewis acid could potentially coordinate to the epoxide oxygen, activating it for nucleophilic attack. The regiochemical outcome in such cases can be sensitive to the specific Lewis acid and reaction conditions. However, this approach must be used with caution as it can also promote the formation of the cis isomer.

Challenge 3: Difficult Purification of Diastereomers

Question: I have a mixture of cis and trans diastereomers that are difficult to separate by standard column chromatography. What are some effective purification strategies?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

Troubleshooting Strategies:

| Purification Technique | Principle | Recommendations |

| Flash Column Chromatography | Difference in polarity | Use a long column with a shallow solvent gradient. A mixture of hexanes and ethyl acetate is a good starting point. |

| Crystallization | Difference in solubility and crystal lattice energy | Try to crystallize the desired trans isomer from a suitable solvent system. This can be a highly effective method for obtaining pure material. |

| Preparative HPLC | High-resolution separation based on polarity | This is a more resource-intensive method but can be very effective for separating closely related diastereomers. |

| Derivatization | Convert the diastereomers into derivatives with different physical properties | For example, the hydroxyl group can be acylated. The resulting esters may have different chromatographic properties, allowing for easier separation. The protecting group can then be removed to yield the pure trans isomer. |

Analytical Tip: ¹H and ¹⁹F NMR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers. The coupling constants between the protons on C3 and C4, as well as the fluorine atom, will be different for each isomer due to their different dihedral angles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to trans-1-Boc-4-fluoro-3-hydroxypiperidine?

The most common and stereochemically defined route involves the epoxidation of a suitable olefin precursor, such as 1-Boc-1,2,3,6-tetrahydropyridine, followed by the diastereoselective ring-opening of the resulting 1-Boc-3,4-epoxypiperidine with a fluoride source.

Q2: What are the most common side reactions to be aware of during this synthesis?

-

Formation of the cis-isomer: As discussed above, this is the major stereochemical byproduct.

-

Hydrodefluorination: Under certain conditions, particularly with some metal catalysts, the fluorine atom can be reductively cleaved.[1]

-

Elimination reactions: Strong bases can promote the elimination of HF to form an olefin.

-

Rearrangement reactions: Lewis acid catalysis can sometimes induce rearrangements of the piperidine ring.

Q3: How does the Boc protecting group influence the reaction?

The Boc (tert-butyloxycarbonyl) group serves several crucial functions:

-

It deactivates the nitrogen atom, preventing it from acting as a nucleophile or base in subsequent reactions.

-

Its steric bulk can influence the conformation of the piperidine ring, which in turn can affect the stereochemical outcome of reactions.

-

It can be readily removed under acidic conditions without affecting other functional groups.[2]

Q4: Are there any alternative synthetic strategies to consider?

While the epoxide ring-opening strategy is the most common, other approaches have been explored for the synthesis of fluorinated piperidines. These include the fluorination of pre-existing hydroxyl groups using reagents like DAST (diethylaminosulfur trifluoride), although this can be challenging to control stereochemically. Direct C-H fluorination is an emerging area but is often not selective enough for complex molecules.

Conclusion

The synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine is a challenging but achievable goal for the experienced synthetic chemist. Careful control of reaction conditions, particularly the choice of fluorinating agent and solvent, is paramount for achieving high diastereoselectivity. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of success in obtaining this valuable building block for drug discovery and development.

References

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).

- Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Paquin, J. F. (2022). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 20(38), 7666-7670.

- CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents. (n.d.).

- Weiss, S., Westphal, M. V., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Treluyer, J. M., & Cresteil, T. (1993). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical biochemistry, 214(2), 436-441.

- Sartori, A., Dell'Amico, L., & Gagliardi, S. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1629.

- Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9623-9634.

- Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. (2018). Organic & Biomolecular Chemistry, 16(44), 8565-8569.

-

1-Boc-3-hydroxypiperidine. PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2017).

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019, November 19). Retrieved January 31, 2026, from [Link]

- Gao, X., Pei, Q., Zhu, N., Mou, Y., & Li, J. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

- US2850549A - Separation of cis and trans isomers - Google Patents. (n.d.).

- Weiss, S., Westphal, M. V., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2022).

- Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. (2023). ChemBioChem, 24(4), e202200593.

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]

- Chen, Y. C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(16), 4991.

-

Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

- Jacobson, O., Kiesewetter, D. O., & Chen, X. (2015). Fluorine-18 radiochemistry, labeling strategies and synthetic routes.

-

Separation of cis/trans isomers. (2014, February 22). Chromatography Forum. Retrieved January 31, 2026, from [Link]

-

Process development of fluorinated-pyrrolidin analogue. (2019, August 25). chem-station.com. Retrieved January 31, 2026, from [Link]

- Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. (2023). ChemBioChem, 24(4), e202200593.

- US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).

- London, R. E., Matwiyoff, N. A., Stewart, J. M., & Cann, J. R. (1978). 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. Biochemistry, 17(12), 2277-2283.

Sources

Technical Support Center: Deprotection of trans-1-Boc-4-fluoro-3-hydroxypiperidine

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions During N-Boc Removal Agent: Senior Application Scientist, Process Chemistry Division

Introduction: The Substrate Sensitivity Profile

Welcome to the Technical Support Center. You are likely working with (3R,4R)- or (3S,4S)-1-Boc-4-fluoro-3-hydroxypiperidine (or its racemate).

While N-Boc deprotection is a standard operation, this specific substrate presents a "perfect storm" of functional density: a secondary alcohol, a secondary fluoride, and a basic amine, all within a 6-membered ring. The trans-stereochemistry is thermodynamically stable, but the proximity of the electronegative fluorine and the nucleophilic hydroxyl group creates unique risks during acidic cleavage.

This guide moves beyond generic protocols to address the specific failure modes of fluorohydrin piperidines .

Visualizing the Reaction Landscape

Before troubleshooting, review the reaction pathways below. This diagram maps the desired path against the three most common side-reaction deviations.

Caption: Reaction network showing the primary deprotection pathway (green) and competing side reactions (red/yellow) leading to specific mass shifts.

Troubleshooting Modules

Module 1: The "Extra Mass" (+96 Da)

Symptom: LC-MS shows a major peak with mass

Solution Protocol: This reaction is reversible. Do not discard the batch.

-

Evaporate the TFA completely.

-

Resuspend the crude oil in Methanol (MeOH).

-

Add aqueous K₂CO₃ (2.0 equiv) or saturated NaHCO₃.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Monitor by LC-MS until the +96 peak disappears and the desired mass returns.

Module 2: The "Missing Mass" (-20 Da or -18 Da)

Symptom: LC-MS shows peaks corresponding to

-

Loss of H₂O: Protonation of the C3-OH creates a carbocation. While the C4-Fluorine destabilizes this cation (making it less likely than in non-fluorinated analogs), high temperatures or prolonged exposure to strong acid can force dehydration, leading to a tetrahydropyridine (enamine).

-

Loss of HF: Less common in simple acid, but possible if the geometry allows E1 elimination.

Preventative Protocol:

-

Temperature Control: Never heat this reaction above 30°C.

-

Switch Reagents: If elimination persists, switch from TFA to 4M HCl in Dioxane . The chloride counter-ion is less conducive to elimination in this specific solvent matrix compared to neat TFA.

Module 3: The "Stubborn Impurity" (+56 Da)

Symptom: A satellite peak with mass

Solution Protocol:

-

Add Scavengers: You must add a "cation sponge" to the reaction mixture.

Experimental Protocols

Method A: Standard (High Throughput)

Best for: Initial screens, small scale (<100 mg), where O-acylation can be managed.

-

Dissolve substrate in DCM (0.1 M).

-

Add Triethylsilane (2 eq) as a scavenger.

-

Add TFA (10–20 eq). Note: Do not use neat TFA; keep it 1:1 or 1:2 with DCM to mitigate exotherms.

-

Stir at 0°C to RT for 1–2 hours.

-

Concentrate.[5][6][7][8] Treat residue with MeOH/aq. K₂CO₃ for 30 mins to hydrolyze any O-TFA esters.

Method B: The "Gentle" Approach (Recommended for Scale-up)

Best for: Preventing elimination and avoiding O-acylation entirely.

-

Dissolve substrate in 1,4-Dioxane (0.1 M).

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (5–10 eq) dropwise.

-

Warm to RT and monitor. (Reaction is often slower than TFA, taking 3–6 hours).

-

Concentrate to dryness. The product isolates as the Hydrochloride salt.

FAQ: Frequently Asked Questions

Q: Can I use Lewis Acids like TMSOTf?

A: Yes, TMSOTf/2,6-lutidine is a powerful alternative (See Sakurai et al.). It proceeds via a silyl carbamate intermediate and avoids the generation of free